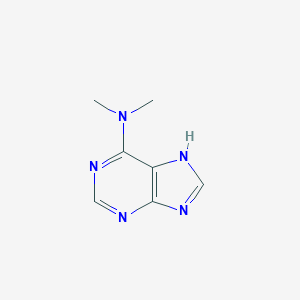

6-Dimethylaminopurine

描述

Historical Context and Early Discoveries in Purine (B94841) Chemistry

The journey into the world of purine chemistry began in the late 18th and 19th centuries, with the isolation and identification of several key purine derivatives. In 1776, Carl Wilhelm Scheele discovered uric acid from kidney stones. wikipedia.orgacs.org This was followed by the discovery of xanthine (B1682287) in 1817 from the same source. britannica.com The term "purine" itself, a portmanteau of "pure urine," was coined by the German chemist Emil Fischer in 1884. wikipedia.orgnumberanalytics.comsciencenotes.org Fischer's groundbreaking work, which earned him the Nobel Prize in Chemistry in 1902, included the first synthesis of purine in 1898 from uric acid. wikipedia.orgresearchgate.net His research laid the foundational understanding of the structure and synthesis of this class of compounds. numberanalytics.com

The fundamental structure of purines consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. sciencenotes.orgnumberanalytics.comrsc.org This core structure is the basis for many biologically significant molecules. rsc.org The natural purine derivatives, adenine (B156593) and guanine, were identified in 1891 as components of nucleic acids. britannica.com These discoveries highlighted the critical role of purines in biological systems as the building blocks of DNA and RNA. numberanalytics.commdpi.com

The synthesis of purine derivatives has been a significant area of research since the 19th century. benthamdirect.comresearchgate.net The Traube purine synthesis, developed in 1900, is a classic method for creating purine derivatives from an amine-substituted pyrimidine and formic acid. wikipedia.org In the mid-20th century, a significant development was the synthesis of 6-dimethylaminopurine, a hydrolytic fragment of the antibiotic puromycin, which was reported in 1954. scispace.com This compound, an analog of adenine, has since become a valuable tool in biochemical and molecular biology research. chemimpex.com

General Significance as a Purine Derivative in Biochemical Inquiry

This compound (6-DMAP) is a synthetic purine derivative that has garnered significant attention in biochemical research due to its role as a potent adenine analog. chemimpex.com Its structure, featuring a dimethylamino group at the 6-position of the purine ring, allows it to interact with various biological systems, often by mimicking natural purines. chemimpex.com This mimicry enables researchers to probe and modulate cellular processes. chemimpex.com

One of the most prominent applications of 6-DMAP is as a selective inhibitor of certain protein kinases, particularly serine/threonine protein kinases. medchemexpress.comselleckchem.com By inhibiting these enzymes, 6-DMAP can influence a wide range of cellular activities, including cell cycle progression, gene expression, and protein synthesis. medchemexpress.com This inhibitory action has made it an essential tool in studies related to cell signaling and cancer research. chemimpex.com

Furthermore, 6-DMAP has been instrumental in the study of developmental biology, specifically in the context of oocyte maturation and activation. medchemexpress.comhmdb.ca It is known to inhibit germinal vesicle breakdown and meiotic maturation of oocytes. selleckchem.com Researchers also utilize 6-DMAP to induce apoptosis (programmed cell death) in various cell lines, which is crucial for understanding cell death pathways. medchemexpress.com Its ability to interfere with DNA and RNA synthesis by disrupting normal nucleotide incorporation helps in elucidating the mechanisms of genetic regulation. chemimpex.com

The versatility of this compound extends to plant biotechnology, where it acts as a cytokinin, promoting cell division and growth in plant tissue cultures. chemimpex.com This application is vital for the development of genetically modified crops. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | N,N-dimethyl-7H-purin-6-amine |

| Synonyms | 6-DMAP, N6,N6-Dimethyladenine |

| Molecular Formula | C₇H₉N₅ |

| Molecular Weight | 163.18 g/mol |

| CAS Number | 938-55-6 |

| Appearance | White solid |

| Melting Point | 269 - 271 °C |

Data sourced from multiple references. chemimpex.com

Research Findings on this compound

| Research Area | Finding | Reference |

| Cell Biology | Induces apoptosis in lymphoma cells by inhibiting protein kinases. | medchemexpress.com |

| Affects sperm motility and vitality by regulating protein phosphorylation. | medchemexpress.com | |

| Inhibits prolactin-induced expression of milk protein genes. | medchemexpress.com | |

| Developmental Biology | Affects the maturation of mammalian oocytes. | medchemexpress.com |

| Accelerates the transition to interphase in activated mouse oocytes. | medchemexpress.com | |

| Molecular Biology | Downregulates genes related to cell proliferation and the cell cycle. | medchemexpress.com |

| Blocks DNA synthesis in activated mammalian oocytes. | medchemexpress.com | |

| Plant Biotechnology | Promotes cell division and growth in plant tissue cultures. | chemimpex.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N-dimethyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIAOQMSVZHOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239658 | |

| Record name | N(6),N(6)-Dimethyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Dimethylaminopurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

938-55-6 | |

| Record name | 6-DMAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6),N(6)-Dimethyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Dimethylamino)purine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N(6),N(6)-Dimethyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-dimethylaminopurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,6-DIMETHYLADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/649SA4S2CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Dimethylaminopurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways of 6-Dimethylaminopurine

The creation of the this compound scaffold relies on fundamental organic synthesis principles, particularly cyclization reactions to form the fused imidazole (B134444) ring onto a pyrimidine (B1678525) base and the modification of pre-existing pyrimidine structures.

Cyclization Reactions in Purine (B94841) Synthesis

A cornerstone in the synthesis of purines, including this compound, is the Traube purine synthesis. This versatile method involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon source, such as formic acid or its derivatives, to construct the imidazole ring fused to the pyrimidine ring. thieme-connect.dechemistry-online.comscribd.comthieme.com The general scheme for the Traube synthesis starts with a suitably substituted 4,5-diaminopyrimidine, which undergoes cyclization to form the purine core. thieme-connect.de The specific substituents on the pyrimidine precursor determine the final substitution pattern of the purine. For instance, to synthesize 6-substituted purines, one would start with a 4,5-diamino-6-substituted-pyrimidine.

The reaction typically proceeds by first forming a formylamino intermediate at the 5-amino group, which then undergoes cyclization under heating to yield the purine. thieme-connect.de The choice of the one-carbon unit and the reaction conditions can be varied to optimize the yield and purity of the desired purine derivative. chemistry-online.com

| Feature | Description | Reference |

|---|---|---|

| Starting Material | 4,5-Diaminopyrimidine derivatives | thieme.com |

| Key Reagent | One-carbon source (e.g., formic acid, diethoxymethyl acetate) | thieme-connect.de |

| Core Transformation | Cyclization to form the imidazole ring of the purine system | thieme-connect.dechemistry-online.com |

| Intermediate | 5-(Formylamino)-4-aminopyrimidine derivative | thieme-connect.de |

Modification of Pyrimidine Precursors

The synthesis of this compound often begins with a pre-formed pyrimidine ring that is subsequently modified and cyclized. A common and efficient route starts with 6-chloropurine (B14466), which itself can be synthesized from hypoxanthine. google.comgoogle.compatsnap.com The critical step in forming this compound is the nucleophilic substitution of the chloro group at the C6 position of the purine ring with a dimethylamino group.

The process generally involves reacting 6-chloropurine with dimethylamine (B145610) in a suitable solvent. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic system. wur.nl The reactivity of the 6-position of the purine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atoms in the ring system.

Another approach involves the modification of pyrimidine precursors prior to the cyclization step of the Traube synthesis. For instance, starting with a 4,6-dichloropyrimidine, one chloro group can be selectively displaced to introduce a desired substituent before the introduction of the amino groups at the 4 and 5 positions and subsequent cyclization. semanticscholar.orgmdpi.com This allows for the synthesis of a wide variety of substituted purines.

Chemical Reactions and Analog Synthesis

The this compound scaffold serves as a versatile platform for further chemical modifications to generate a diverse range of analogs with potential biological applications. These modifications include reactions at the purine ring and the synthesis of nucleoside derivatives.

Oxidation, Reduction, and Substitution Reactions

The purine ring of this compound can undergo various chemical transformations. Nucleophilic substitution is a key reaction, as exemplified by its synthesis from 6-chloropurine. nih.gov The electron-deficient nature of the purine ring makes it susceptible to attack by nucleophiles, particularly at the C2, C6, and C8 positions, depending on the existing substituents and reaction conditions. wur.nl The dimethylamino group at the C6 position is generally stable but can be modified under specific conditions.

While specific studies on the oxidation and reduction of this compound are not extensively detailed in the provided context, the general chemistry of purines suggests that the ring can be susceptible to oxidation, potentially leading to the formation of purine-N-oxides or degradation of the ring system under harsh conditions. Reduction of the purine ring is also possible, though less common.

Development of Purine Dione (B5365651) Derivatives

The synthesis of purine dione derivatives, such as xanthine (B1682287) and its analogs, is closely related to purine chemistry. While not a direct derivatization of this compound, the synthetic strategies for purine diones often share common precursors and cyclization methodologies, like the Traube synthesis. scribd.com For example, starting with a 4,5-diaminouracil (a pyrimidine dione), cyclization with formic acid can yield xanthine (a purine dione).

Formation of Nucleoside Analogs and Related Structures

A significant area of chemical derivatization of this compound involves the formation of nucleoside analogs. acs.org In these compounds, a sugar moiety, typically a ribose or deoxyribose, is attached to the N9 position of the purine base. The synthesis of these nucleosides can be achieved through several methods, including the coupling of a protected sugar halide or acetate (B1210297) with the purine base, often in the presence of a Lewis acid catalyst. nih.gov

For example, the synthesis of this compound-9-riboside (N6,N6-Dimethyladenosine) involves the condensation of this compound with a protected ribose derivative. scbt.com The synthesis of analogs with modified sugars or at different positions of the purine ring allows for the exploration of structure-activity relationships. acs.orgoup.com The synthesis of 2-amino-6-dimethylaminopurine nucleosides has also been explored to create unnatural base pairs for the expansion of the genetic alphabet. oup.comscispace.com

| Nucleoside Analog | Synthetic Strategy | Key Features | Reference |

|---|---|---|---|

| 9-(2-Amino-2-deoxy-β-D-allopyranosyl)-6-dimethylaminopurine | Coupling of the purine base with a modified sugar. | Analog of the aminonucleoside from puromycin. | acs.org |

| 2-Amino-6-(substituted)purine nucleosides | Designed to replace 2-amino-6-(N,N-dimethylamino)purine in unnatural base pairs. | Aims to reduce steric hindrance in DNA duplexes. | oup.comoup.com |

| This compound-9-riboside | Condensation of this compound with a protected ribose. | A riboside derivative of this compound. | scbt.com |

Application in Nanomaterial Synthesis

The unique chemical structure of this compound, featuring both a purine core and dimethylamino functional group, has led to its investigation as a specialized ligand in the synthesis of nanomaterials. Its ability to coordinate with metal ions and influence the growth and stability of nanocrystals makes it a molecule of interest in the controlled fabrication of quantum dots and the stabilization of colloidal systems.

Synthesis of this compound-Capped Quantum Dots

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties. The synthesis of QDs often requires the use of capping agents to control their size, prevent aggregation, and passivate surface defects, thereby enhancing their photoluminescent properties. Research has demonstrated the successful use of this compound as a capping agent in the synthesis of Cadmium Sulfide (CdS) quantum dots. researchgate.net

In a typical aqueous synthesis, this compound is utilized to stabilize CdS nanoparticles. researchgate.net The synthesis is conducted at a specific pH, for instance, at pH 11.0, and in the presence of an excess of Cadmium ions (Cd²⁺). researchgate.net The this compound molecules adhere to the surface of the growing CdS nanocrystals. This surface capping is crucial for controlling the particle size and maintaining a stable colloidal dispersion. The interaction between the lone pair of electrons on the nitrogen atoms of the purine ring and the dimethylamino group with the cadmium ions on the surface of the quantum dots is thought to be the primary mechanism of stabilization.

The table below summarizes the key parameters and outcomes of the synthesis of this compound-capped Cadmium Sulfide quantum dots.

| Parameter | Value/Observation |

| Quantum Dot Material | Cadmium Sulfide (CdS) |

| Capping Agent | This compound |

| Synthesis Medium | Aqueous |

| pH | 11.0 |

| Additional Condition | Excess Cd²⁺ ions |

| Outcome | Stabilized CdS nanoparticles |

Role as a Capping Agent in Colloidal Systems

The function of a capping agent is critical in preventing the aggregation of nanoparticles in a colloidal suspension. nih.govnih.gov Capping agents adsorb to the surface of nanoparticles, providing a protective layer that imparts steric or electrostatic repulsion, thus ensuring the long-term stability of the colloid. nih.govnih.gov In the case of this compound, its molecular structure is well-suited for this role.

The purine ring system of this compound can interact with the nanoparticle surface through various mechanisms, including coordinate bonding. The dimethylamino group provides additional functionality and can influence the solubility and dispersibility of the capped nanoparticles in different solvents. The choice of capping agent significantly influences the fundamental properties and the ultimate fate of the quantum dots in various applications. nih.gov

The effectiveness of this compound as a capping agent is dependent on several factors, including the pH of the medium, the concentration of the capping agent, and the nature of the nanoparticle material. researchgate.net For instance, in the stabilization of CdS nanoparticles, a basic pH of 11.0 was found to be effective. researchgate.net This suggests that the deprotonation state of the this compound molecule may play a role in its binding affinity to the nanoparticle surface. The table below outlines the key functions of this compound as a capping agent.

| Function | Description |

| Stabilization | Prevents aggregation of nanoparticles in colloidal suspension. |

| Size Control | Influences the growth of nanocrystals, allowing for control over particle size. |

| Surface Passivation | Reduces surface defects on the quantum dots, which can enhance their optical properties. |

| Dispersion | Improves the dispersibility of nanoparticles in various solvents. |

Molecular Mechanisms of Action: Protein Kinase Inhibition

General Inhibition of Protein Kinases

6-DMAP is characterized as a non-selective protein kinase inhibitor, indicating its ability to target a broad range of kinases rather than a single specific one. caymanchem.comnih.govresearchgate.net This general inhibitory action is the foundation for its diverse biological effects, including the modulation of cell cycle progression, protein synthesis, and the induction of apoptosis. medchemexpress.com The compound's ability to inhibit protein phosphorylation is a key aspect of its mechanism, leading to the dephosphorylation of various cellular proteins. nih.gov This action has been observed to accelerate the transition to the interphase stage of the cell cycle in activated mouse oocytes. nih.govresearchgate.net

Serine/Threonine Protein Kinase Inhibition

6-DMAP is a known inhibitor of serine/threonine protein kinases. medchemexpress.comselleckchem.com This class of enzymes phosphorylates the serine or threonine residues on their protein substrates, playing pivotal roles in signal transduction pathways that govern cell growth, differentiation, and apoptosis. The inhibitory effect of 6-DMAP on these kinases disrupts these signaling cascades. For instance, it has been shown to inhibit the prolactin-induced expression of milk protein genes and affect sperm motility by altering protein phosphorylation. medchemexpress.com In some experimental models, its inhibitory action on serine/threonine kinases leads to the downregulation of genes associated with cell proliferation and can trigger apoptosis. medchemexpress.com

Non-Selective Kinase Inhibitory Profiles

The inhibitory profile of 6-DMAP is notably broad, classifying it as a non-selective kinase inhibitor. caymanchem.comnih.gov This lack of specificity means it can interact with and inhibit a wide array of kinases. This characteristic is shared with other purine (B94841) analogs like N6-(delta 2-isopentenyl)adenine, which also acts as a general kinase inhibitor. nih.gov The non-selective nature of 6-DMAP contributes to its wide-ranging effects on cellular functions. For example, it inhibits tumor necrosis factor-alpha (TNF-alpha) induced upregulation of intercellular adhesion molecule-1 (ICAM-1) and the activation of Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK). chemodex.com

Cyclin-Dependent Kinase (CDK) Inhibition

A significant aspect of 6-DMAP's activity is its ability to inhibit cyclin-dependent kinases (CDKs), a specific family of serine/threonine kinases that are fundamental regulators of the cell cycle. targetmol.comcas.cz By inhibiting CDKs, 6-DMAP can disrupt the normal progression of the cell cycle, an effect that has been a major focus of research. acs.org

Inhibition of Specific CDKs (e.g., p34cdc2/cyclin B)

Research has demonstrated that 6-DMAP is an inhibitor of the p34cdc2/cyclin B kinase complex, also known as Maturation-Promoting Factor (MPF). e-jarb.orgchemodex.com This complex is a key regulator of the transition from the G2 phase to the M phase of the cell cycle. The inhibition of p34cdc2/cyclin B by 6-DMAP has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 300 µM. chemodex.comnih.gov This inhibition leads to the inactivation of MPF, which can result in the arrest of the cell cycle. e-jarb.org In some contexts, this inactivation has been shown to be more rapid and sustained compared to other methods of activation. nih.gov

Effects on Histone H1 Kinase Activity

The activity of histone H1 kinase, which is often used as a measure of MPF activity, is also affected by 6-DMAP. nih.gov Studies have shown that while 6-DMAP by itself does not induce the inactivation of histone H1 kinase in metaphase II-arrested oocytes, it does influence the dynamics of its inactivation following oocyte activation. nih.govresearchgate.net In electrically activated porcine oocytes, treatment with 6-DMAP led to a more rapid and prolonged depletion of active MPF, as measured by histone H1 kinase activity. nih.gov This effect was correlated with an increased rate of development to the blastocyst stage. nih.gov

Interactive Data Tables

Table 1: Inhibitory Concentration of 6-Dimethylaminopurine on a Specific Kinase

| Kinase | IC50 |

| p34cdc2/cyclin B | 300 µM |

| IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro. |

Impact on Protein Phosphorylation Dynamics

The compound's influence extends to critical cell cycle transitions. For instance, in Vicia faba root meristems, 6-DMAP prolongs the G1 and G2 phase arrest-points, suggesting that it perturbs the activity of cyclin-dependent kinases (CDKs) that are essential for initiating DNA replication and mitosis through the phosphorylation of key substrates. sdbonline.org Studies in human lymphoma cells have shown that protein kinase inhibition by 6-DMAP leads to a widespread downregulation of genes associated with cell proliferation and cell cycle progression, ultimately inducing apoptosis. scribd.commdpi.com

Table 1: Observed Effects of this compound on Protein Phosphorylation

| Cellular Context | Key Observation | Outcome | Reference(s) |

|---|---|---|---|

| Mouse Oocytes | Inhibition of protein phosphorylation following activation. | Acceleration of interphase events (e.g., pronuclear formation). | frontiersin.orgnih.gov |

| Sea Urchin Embryos | Efficient and reversible inhibition of 32P incorporation into proteins. | Blocks pronuclear migration and entry into mitosis. | plos.org |

| Vicia faba Roots | Perturbation of sucrose-mediated G1 to S and G2 to M transitions. | Prolonged cell cycle arrest at G1 and G2 phases. | sdbonline.org |

A key characteristic of 6-DMAP's action is the reversibility of its inhibitory effects on protein phosphorylation. medchemexpress.complos.org This property allows for temporal control in experimental settings, enabling researchers to dissect the specific timing of phosphorylation events required for cellular processes. In studies on mouse oocytes, the inhibitory effect of 6-DMAP on the transition to metaphase during the first meiotic cell division was found to be reversible, with the outcome depending on the drug's concentration and the specific timing of its application and removal. medchemexpress.com When applied after the breakdown of the germinal vesicle, 6-DMAP induces chromosome decondensation and reformation of the nuclear envelope by decreasing protein phosphorylation levels; these effects can be reversed upon washing out the inhibitor. medchemexpress.com

Similarly, in sea urchin embryos, quantitative analysis demonstrated that 6-DMAP efficiently and reversibly inhibits the incorporation of radioactive phosphate (B84403) (³²P) into proteins. plos.org This reversible action has been instrumental in studies of the cell cycle, confirming that its effects are not due to permanent cytotoxicity but rather to a temporary halt in specific kinase activities. plos.orgfrontiersin.org

While 6-DMAP has a broad inhibitory effect on serine-threonine kinases, research has highlighted its role in the dephosphorylation of specific proteins.

In sea urchin embryos, the treatment with 6-DMAP leads to the dephosphorylation of a putative intermediate filament protein with a molecular weight of 117 kDa, termed p117 . researchgate.net The phosphorylation level of p117 was observed to increase significantly around the time of pronuclear fusion. researchgate.net When cells in metaphase are treated with 6-DMAP, it induces a premature breakdown of the mitotic apparatus, which is correlated with a marked decrease in the phosphorylation of p117. researchgate.net This suggests a direct link between the phosphorylation state of p117, regulated by a 6-DMAP-sensitive kinase, and the structural integrity of the mitotic spindle. researchgate.net

Interaction with Ribosomal-Associated Kinase Activity and Transcriptional Regulation

This compound also modulates cellular function by interfering with kinase activities that regulate gene transcription. Research in Xenopus laevis has shown that ribosomes from somatic tissues contain an associated kinase activity that can inhibit transcription by RNA polymerase III. academicoo.com Treatment with 6-DMAP was found to completely reverse this inhibitory effect, indicating that a ribosome-associated kinase represses transcription through a phosphorylation-dependent mechanism that is sensitive to 6-DMAP. academicoo.com

Furthermore, 6-DMAP has been shown to counteract the repressive effects of DNA-dependent protein kinase (DNA-PK) on transcription by RNA polymerase I. DNA-PK normally down-regulates ribosomal gene transcription, and this repression is relieved by the presence of 6-DMAP, confirming that the mechanism is dependent on protein phosphorylation. Kinetic studies on Xenopus ribosomal gene transcription have identified two distinct steps that are sensitive to protein phosphorylation. While the phosphatase inhibitor okadaic acid affects transcription initiation, 6-DMAP was found to stimulate a process "late" in the reaction, which is thought to be transcription reinitiation. This suggests that 6-DMAP can positively regulate ribosomal gene transcription by inhibiting a kinase that would otherwise suppress the reinitiation phase.

Table 2: Impact of this compound on Transcriptional Regulation

| System | Target Enzyme/Complex | Effect of 6-DMAP | Outcome | Reference(s) |

|---|---|---|---|---|

| Xenopus S-100 Extract | Ribosome-associated kinase | Reverses the inhibitory effect of the kinase on RNA Pol III. | Restores transcription of 5S rRNA genes. | academicoo.com |

| Xenopus S-100 Extract | DNA-dependent protein kinase (DNA-PK) | Relieves repression caused by DNA-PK on RNA Pol I. | Up-regulates ribosomal gene transcription. | |

| Xenopus Ribosomal Gene Transcription | Unspecified kinase(s) | Stimulates a late step in the transcription process. | Promotes transcription reinitiation by RNA Pol I. |

Applications in Cellular and Developmental Biology Research

Cell Cycle Regulation and Progression Studies

The compound 6-Dimethylaminopurine (6-DMAP) is a significant tool in cellular and developmental biology, primarily recognized for its role as a protein kinase inhibitor. chemimpex.com Its ability to interfere with key cellular processes makes it invaluable for studying cell cycle regulation.

Modulation of Cell Proliferation and Apoptosis Induction in Cellular Models

6-DMAP has been shown to modulate cell proliferation and induce apoptosis, or programmed cell death. medchemexpress.comnih.gov In human lymphoma U937 cells, 6-DMAP induces apoptosis in a dose- and time-dependent manner, an effect preceded by an increase in intracellular calcium ions. nih.gov This suggests the involvement of calcium signaling in the apoptotic pathway initiated by the compound. nih.gov

Furthermore, treatment with 6-DMAP leads to a widespread downregulation of genes associated with cell proliferation and cell cycle progression. medchemexpress.comnih.gov Microarray analysis of U937 cells treated with 6-DMAP revealed that numerous genes were downregulated, with no genes being upregulated. nih.gov Specifically, a significant decrease in the mRNA levels of proliferating cell nuclear antigen (PCNA), insulin-induced gene 1, serine proteinase inhibitor 2, and v-myc was observed. nih.gov These findings indicate that the inhibition of protein kinases by 6-DMAP triggers a massive downregulation of genes essential for cell growth and division, ultimately leading to apoptosis. nih.gov This process appears to be mediated through mitochondrial caspase-dependent pathways. nih.gov

| Cell Line | Effect of 6-DMAP | Key Molecular Changes |

| Human Lymphoma U937 | Induces apoptosis | Increased intracellular Ca2+, downregulation of PCNA, insulin-induced gene 1, serine proteinase inhibitor 2, and v-myc mRNA. nih.gov |

| HeLa Cells | Induces apoptosis (long-term exposure) | Mitochondrial membrane depolarization. |

Interference with DNA Synthesis Initiation and Progression

6-DMAP interferes with the initiation and progression of DNA synthesis. chemimpex.com The compound can accelerate the entry into the S phase of the cell cycle by reducing the duration of the G1 phase, which can lead to premature DNA synthesis. mdpi.com In canine parthenogenetic and cloned embryos, treatment with 6-DMAP was shown to effectively induce the onset of DNA synthesis during the first cell cycle. mdpi.comnih.gov

However, the effect of 6-DMAP on DNA synthesis can be context-dependent. In activated mammalian oocytes from mice, sheep, and cattle, while 6-DMAP enhanced the efficiency of activation and the speed of pronuclear formation, it did not have a direct effect on DNA synthesis itself. cambridge.orgnih.gov Yet, preincubation of condensed chromosomes with 6-DMAP has been shown to block DNA synthesis when nuclei reform. cambridge.orgnih.gov This suggests that the timing of 6-DMAP application relative to cell cycle events is critical to its effect on DNA replication.

Effects on Chromatin Condensation/Decondensation and Nuclear Envelope Dynamics

Research has demonstrated that 6-DMAP influences chromatin structure and the dynamics of the nuclear envelope. In sea urchin embryos, the application of 6-DMAP can prevent male pronuclear decondensation and inhibit chromatin condensation and nuclear envelope breakdown in the female pronucleus when administered shortly after fertilization. biologists.com Interestingly, if added after chromatin has already condensed, 6-DMAP does not induce decondensation, suggesting that phosphorylation is necessary for initiating condensation but not for maintaining the condensed state. biologists.com

However, once the nuclear envelope has broken down, 6-DMAP can cause a rapid decondensation of chromosomes, leading to the formation of resting micronuclei. biologists.com This effect is attributed to the rapid inactivation of M-phase promoting factor (MPF), a key regulator of mitosis. biologists.com In activated mouse oocytes, 6-DMAP accelerates the transition to interphase, which includes events like sperm chromatin decondensation and pronuclear formation. nih.gov It can also lead to the premature formation of a new nuclear envelope around sperm chromatin. nih.govresearchgate.net

Disruption of Cell Cycle Checkpoints (e.g., G1, G2)

6-DMAP is utilized in research to disrupt and study cell cycle checkpoints, particularly the transitions from G1 to S phase and G2 to M phase. cas.czoup.comnih.gov In experiments with Vicia faba root meristems, applying 6-DMAP during the transitions from G1 and G2 arrest points prolonged the release from these blocks, indicating its interference with the normal progression of the cell cycle. cas.cz

In mouse oocytes, 6-DMAP treatment can induce an arrest in the G2 phase. oup.comnih.gov This allows for the synchronization of cells and the study of checkpoint controls. For instance, by treating oocytes with 6-DMAP, researchers can generate a population of cells arrested in G2. oup.comnih.govresearchgate.net When these G2-arrested cells are fused with cells in the G1 phase, the onset of mitosis is delayed until the G1 nucleus has completed DNA replication, demonstrating the functionality of the G2/M checkpoint in these early embryonic cells. oup.comnih.gov The compound has also been noted in the context of abrogating the S-phase checkpoint in some cancer cell lines. aacrjournals.org

Influence on Replication Licensing Factor (RLF) Activity

6-DMAP has a significant impact on the Replication Licensing Factor (RLF) system, which is crucial for ensuring that DNA is replicated only once per cell cycle. rupress.orgnih.govsemanticscholar.org The activation of RLF, which normally occurs at the transition from metaphase to anaphase, can be blocked by 6-DMAP. rupress.orgnih.gov This inhibition prevents the "licensing" of chromatin for replication. semanticscholar.org

Studies in Xenopus egg extracts have shown that 6-DMAP-treated extracts are functionally devoid of active RLF. semanticscholar.org The compound appears to block the activation of the licensing system rather than the licensing reaction itself. nih.gov Specifically, 6-DMAP stabilizes an inhibitor of RLF that is dependent on the activity of cyclin-dependent kinases (Cdks). nih.govresearchgate.net This prevents the essential components of the RLF, known as RLF-B and RLF-M, from preparing the DNA for replication. rupress.orgoup.com

Oocyte Maturation and Activation Research in Non-Human Models

This compound is a widely used chemical agent in reproductive biology research, particularly for its effects on the maturation and activation of oocytes in various non-human mammalian models. medchemexpress.comnih.gov As a protein kinase inhibitor, it can manipulate the delicate molecular events that govern these processes. caymanchem.com

Its application is crucial in procedures like parthenogenesis and somatic cell nuclear transfer (SCNT), where artificial oocyte activation is a necessary step. nih.gov 6-DMAP is often used in combination with a calcium ionophore to mimic the natural triggers of fertilization. mdpi.comnih.gov The compound helps to suppress the extrusion of the second polar body and promotes the progression of the cell cycle, which is vital for successful embryonic development in these contexts. mdpi.com

Research across different species has shown that 6-DMAP can enhance the formation of pronuclei, the early embryonic nuclei that form after fertilization or activation. caymanchem.commdpi.com For instance, in mouse, sheep, and bovine oocytes, 6-DMAP increases the efficiency of activation and the speed of pronuclear formation. cambridge.orgnih.gov It has also been shown to induce pronuclear formation in Xenopus oocytes. caymanchem.com

The timing and duration of 6-DMAP treatment are critical factors that can significantly influence the outcome of oocyte activation and subsequent embryonic development. mdpi.com For example, a study on canine embryos found that a shorter treatment duration with 6-DMAP led to higher implantation rates in parthenogenetic embryos. mdpi.comnih.gov This highlights the need to optimize treatment protocols for each specific application and species. researchgate.net

In goat oocytes, the concentration and timing of 6-DMAP treatment, in conjunction with an ionophore, have marked effects on activation success. researchgate.net Similarly, in golden hamster oocytes, combining electrical stimulation with 6-DMAP treatment proved more effective for inducing cleavage than using 6-DMAP alone. mdpi.com These findings underscore the importance of fine-tuning experimental conditions to achieve desired outcomes in oocyte maturation and activation studies.

| Species | Experimental Context | Observed Effects of 6-DMAP |

| Mouse | Oocyte activation and maturation | Enhances activation efficiency and pronuclear formation speed. cambridge.orgnih.gov Accelerates transition to interphase. nih.gov Can arrest oocytes in G2 phase. oup.comnih.gov |

| Sheep | Oocyte activation | Enhances activation efficiency and pronuclear formation speed. cambridge.orgnih.gov |

| Bovine | Oocyte activation | Enhances activation efficiency and pronuclear formation speed. cambridge.orgnih.gov |

| Canine | Parthenogenesis and SCNT | Induces onset of DNA synthesis. mdpi.comnih.gov Shorter treatment enhances in vivo development of parthenogenetic embryos. mdpi.comnih.gov |

| Goat | Oocyte activation | Activation success is dependent on concentration, duration, and timing of treatment. researchgate.net |

| Golden Hamster | Oocyte activation and cleavage | Combined with electrical pulse, it effectively induces cleavage. mdpi.com |

| Xenopus | Oocyte activation | Induces pronuclear formation. caymanchem.com Blocks activation of Replication Licensing Factor. rupress.orgnih.govsemanticscholar.org |

Induction of Parthenogenetic Activation

6-DMAP is widely employed to artificially activate oocytes, a critical step for successful parthenogenesis. nih.gov This process involves stimulating an oocyte to begin embryonic development without fertilization. The combination of a calcium ionophore, which increases intracellular calcium levels, followed by treatment with 6-DMAP is a common and effective protocol for inducing parthenogenetic activation in the oocytes of various mammalian species, including canines, bovines, and porcines. nih.govmdpi.comnih.gov

In porcine oocytes, treatment with 6-DMAP following electrical activation has been shown to increase the rate of blastocyst formation. nih.gov Similarly, studies on sheep oocytes revealed that activation with 6-DMAP resulted in a significantly higher blastocyst development rate for parthenogenetic embryos compared to those activated with cycloheximide (B1669411). nih.gov Research on goat oocytes has demonstrated that the duration and timing of 6-DMAP treatment are critical factors that markedly affect activation success. researchgate.net Furthermore, 6-DMAP has proven to be a highly efficient agent for inducing triploidy in bivalve molluscs, such as mussels, by inhibiting the extrusion of the second polar body. researchgate.netresearchgate.net

The effectiveness of combined activation methods has been noted in several animal models. For instance, the application of both electrical stimulation and 6-DMAP to mouse oocytes resulted in higher activation rates and a greater number of developed blastocysts than when either treatment was used alone. spandidos-publications.com

Role in Somatic Cell Nuclear Transfer (SCNT) and Embryo Development

In the context of SCNT, 6-DMAP is a key component of the activation protocol for reconstructed oocytes. nih.gov Successful SCNT relies on the coordination of the cell cycle between the donor somatic nucleus and the recipient oocyte cytoplasm to maintain genetic integrity. nih.govmdpi.com Oocyte activation, often involving 6-DMAP, is a pivotal factor for the success of this technique. nih.gov

In canine SCNT, the duration of 6-DMAP treatment has been shown to influence subsequent in vivo development. A study comparing 2-hour versus 4-hour treatment with 1.9 mM 6-DMAP found that while the shorter duration led to faster DNA synthesis, there was no significant difference in the resulting pregnancy or implantation rates. nih.govpublish.csiro.au In sheep, while 6-DMAP treatment led to higher blastocyst development in parthenogenetic embryos, this advantage was not observed in SCNT embryos when compared to cycloheximide treatment. nih.gov Interestingly, a combined post-activation treatment with demecolcine (B1670233) and 6-DMAP in pigs significantly improved the blastocyst formation rate of SCNT embryos compared to treatment with either chemical alone, and resulted in the birth of a healthy piglet. tandfonline.com

Research in goats has indicated that the absence of 6-DMAP during the activation of reconstructed oocytes leads to an increase in nuclear abnormalities and a failure to form blastocysts. plos.org This highlights the critical role of 6-DMAP in maintaining developmental competence in SCNT embryos. plos.org

| Treatment Group | BrdU Incorporation at 2 hpa | Pregnancy Rate | Implantation Rate |

|---|---|---|---|

| 2-hour DMAP (2DMAP) | 100% | 41.6% | 4.9% |

| 4-hour DMAP (4DMAP) | 77.7% | 33.3% | 3.7% |

Data derived from a study on canine cloned embryos. publish.csiro.au 'hpa' stands for hours post-activation. BrdU incorporation is an indicator of DNA synthesis.

Regulation of Meiotic Progression and Germinal Vesicle Breakdown

The compound's inhibitory effect is linked to its ability to decrease the level of Maturation-Promoting Factor (MPF), a key complex that drives the cell cycle. nih.gov Even when GVBD occurs in the presence of 6-DMAP, MPF levels are reduced. nih.gov In mouse oocytes, 6-DMAP not only inhibits GVBD but can also induce the decondensation of chromosomes and the reformation of a nuclear envelope if added after GVBD has already occurred. nih.gov This suggests that the stability of MPF in the early stages of meiosis is more dependent on protein phosphorylation than on protein synthesis. nih.gov

Impact on Pronuclear Formation and Polar Body Extrusion

6-DMAP significantly influences the post-activation events of pronuclear formation and polar body extrusion. It is known to enhance the speed of pronuclear formation in activated mammalian oocytes. nih.govnih.gov This acceleration is correlated with the rapid inactivation of MPF. nih.gov In canine parthenogenetic and SCNT zygotes, a shorter 2-hour treatment with 6-DMAP led to faster and higher levels of DNA synthesis, which is an indicator of pronuclear formation, compared to a 4-hour treatment. nih.gov

A key function of 6-DMAP in activation protocols is the inhibition of second polar body extrusion. nih.govmdpi.com By preventing this extrusion, the diploid state of the embryo is maintained, which is crucial for successful development, particularly in parthenogenesis and SCNT. mdpi.comnih.gov In goat oocytes, extended incubation in 6-DMAP was found to inhibit chromosome movement during the final stages of meiosis II, resulting in the formation of a single pronucleus without the extrusion of the second polar body. researchgate.net

Effects on Sperm Chromatin Remodeling

Following fertilization, the highly condensed sperm chromatin must undergo extensive remodeling, which includes the replacement of sperm-specific protamines with histones from the oocyte cytoplasm. 6-DMAP has been shown to interfere with this critical process. In fertilized mouse oocytes, treatment with 6-DMAP appears to impair the exchange of protamines for histones. nih.gov Electron microscopy reveals that the formation of a new nuclear envelope around the decondensing sperm chromatin occurs prematurely, even before recondensation is complete. nih.gov

Furthermore, in sea urchin eggs, 6-DMAP reversibly inhibits the swelling and decondensation of the male pronucleus, although it does not appear to block the phosphorylation of sperm-specific histones, suggesting that other kinase activities sensitive to 6-DMAP are required for complete decondensation. researchgate.net Studies in bovine zygotes have also shown that 6-DMAP inhibits male pronuclear formation. oup.com

Cytoskeletal Dynamics and Cellular Morphology Studies

The cytoskeleton, a dynamic network of protein filaments, is essential for numerous cellular processes, including cell division, migration, and maintenance of cell shape. 6-DMAP has been utilized as a tool to investigate the role of protein phosphorylation in regulating cytoskeletal dynamics.

In sea urchin embryos, treatment with 6-DMAP after fertilization induces the premature disappearance of the mitotic apparatus, which involves the disruption of both microtubules and putative intermediate filaments. biologists.combiologists.com This suggests that the stability of these cytoskeletal structures is dependent on phosphorylation events that are inhibited by 6-DMAP. biologists.com

Alterations in Microtubule Assembly and Organization

6-DMAP has specific and significant effects on the assembly and organization of microtubules. In fertilized sea urchin eggs, while cortical microtubules appear to form normally in the presence of the inhibitor, the formation of the sperm astral microtubules, which are crucial for pronuclear migration, is prevented. biologists.combiologists.com This indicates that the phosphorylation of centrosomal components, which nucleate microtubule assembly, may be a target of 6-DMAP. biologists.combiologists.com

Effects on Intermediate Filament Structures

This compound (6-DMAP) has been shown to influence the organization and dynamics of intermediate filaments, a key component of the cytoskeleton. Research in sea urchin embryos, for instance, has demonstrated that treatment with 6-DMAP can lead to the disruption of the spatial organization of both microtubules and putative intermediate filaments. biologists.combiologists.comdntb.gov.ua This effect is particularly evident when the compound is introduced after nuclear envelope breakdown, resulting in the premature disappearance of the mitotic apparatus. biologists.combiologists.com

Studies have investigated the phosphorylation state of specific intermediate filament proteins in the presence of 6-DMAP. In sea urchin embryos, the phosphorylation of a putative intermediate filament protein, p117, was observed to increase significantly around the time of pronuclear fusion and then decrease during prophase-metaphase. nih.gov Treatment with 6-DMAP during metaphase, which induces a premature breakdown of the mitotic apparatus, markedly enhances this decrease in phosphorylation. nih.gov This suggests a potential link between the phosphorylation level of p117 and its assembly state. nih.gov

Furthermore, in parthenogenetically activated buffalo oocytes, proteomic analysis revealed that downregulated proteins following treatment with 6-DMAP and ionomycin (B1663694) are primarily components of keratin (B1170402) filaments and the intermediate filament cytoskeleton. nih.gov This indicates that 6-DMAP can impact the expression or stability of proteins that form these essential cellular structures. The disruption of the normal organization of intermediate filaments, such as vimentin (B1176767) and keratin, has been noted in various experimental models treated with 6-DMAP. scispace.come-jarb.org

Interactive Data Table: Effects of this compound on Intermediate Filament Proteins

| Experimental System | Observed Effect | Affected Intermediate Filament Protein(s) | Reference |

| Sea Urchin Embryos | Disruption of spatial organization | Putative intermediate filaments | biologists.combiologists.com |

| Sea Urchin Embryos | Enhanced dephosphorylation | p117 (putative intermediate filament protein) | nih.gov |

| Buffalo Oocytes | Downregulation of protein components | Keratin filament proteins | nih.gov |

| General | Disruption of filament organization | Vimentin, Keratin | scispace.come-jarb.org |

Gene Expression Modulation

This compound is recognized for its capacity to modulate gene expression, primarily through its action as a serine/threonine protein kinase inhibitor. medchemexpress.commedchemexpress.eu This inhibition can have cascading effects on various signaling pathways that ultimately control the transcription of numerous genes.

Inhibition of Specific Gene Expression (e.g., lactoprotein genes)

A notable example of 6-DMAP's effect on gene expression is the inhibition of prolactin-induced expression of lactoprotein genes in rabbit mammary gland cells. medchemexpress.commedchemexpress.commedchemexpress.eu This demonstrates the compound's ability to interfere with hormone-stimulated gene transcription, likely by inhibiting the protein kinases involved in the prolactin signaling pathway.

Downregulation of Cell Proliferation-Related Genes

6-DMAP has been observed to cause the downregulation of genes associated with cell proliferation and cell cycle progression. medchemexpress.commedchemexpress.com In lymphoma cells, treatment with 6-DMAP leads to a significant downregulation of genes such as proliferating cell nuclear antigen (PCNA), insulin-like growth factor 1 (IGF-1), and serine protease inhibitor 2. medchemexpress.com Similarly, in endothelial cells and human fibroblasts, Notch-mediated cell cycle arrest is associated with the downregulation of minichromosome maintenance (MCM) proteins, including MCM2 and MCM6, and inhibition with 6-DMAP can result in chromatin containing specifically bound MCM4 and MCM6. wikigenes.org The downregulation of these genes is a key factor in the anti-proliferative effects of 6-DMAP. In bovine oocytes, 6-DMAP treatment led to a significant downregulation of CYP1A1 and CYP1B1 mRNA levels. publish.csiro.au

Interactive Data Table: Genes Modulated by this compound

| Cell/System Type | Gene(s) | Effect | Reference |

| Rabbit Mammary Gland Cells | Lactoprotein genes | Inhibition of prolactin-induced expression | medchemexpress.commedchemexpress.commedchemexpress.eu |

| Lymphoma Cells | Proliferating cell nuclear antigen (PCNA) | Downregulation | medchemexpress.com |

| Lymphoma Cells | Insulin-like growth factor 1 (IGF-1) | Downregulation | medchemexpress.com |

| Lymphoma Cells | Serine protease inhibitor 2 | Downregulation | medchemexpress.com |

| Endothelial Cells, Human Fibroblasts | Minichromosome maintenance 2 (MCM2) | Downregulation (associated with Notch-mediated arrest) | wikigenes.org |

| Endothelial Cells, Human Fibroblasts | Minichromosome maintenance 6 (MCM6) | Downregulation (associated with Notch-mediated arrest) | wikigenes.org |

| Bovine Oocytes | CYP1A1 | Downregulation | publish.csiro.au |

| Bovine Oocytes | CYP1B1 | Downregulation | publish.csiro.au |

Research in Plant Biology and Agricultural Biotechnology

Cytokinin Mimicry and Plant Development Studies

6-DMAP is recognized for its cytokinin-like activity, influencing various aspects of plant growth and development. chemimpex.complantcelltechnology.comscispace.comuobaghdad.edu.iqlabassociates.com Cytokinins are a class of plant hormones that promote cell division and are involved in processes such as shoot formation and leaf expansion. plantcelltechnology.comepa.govmdpi.com 6-DMAP, also known as 2iP in some contexts, is one of the cytokinins, alongside others like BAP (6-benzylaminopurine) and Kinetin (B1673648), that is commonly used in plant tissue culture media. plantcelltechnology.comscispace.comuobaghdad.edu.iq

Promotion of Cell Division and Growth in Plant Tissue Culture

In plant tissue culture, 6-DMAP is utilized to stimulate cell division and proliferation. chemimpex.complantcelltechnology.comscispace.comuobaghdad.edu.iqlabassociates.com This is a critical step in the regeneration of whole plants from explants (small pieces of plant tissue) and is fundamental for the production of genetically modified crops. chemimpex.com The ability of cytokinins like 6-DMAP to promote cell division is a cornerstone of micropropagation techniques, which aim for the rapid multiplication of plants. plantcelltechnology.com The concentration and combination of plant growth regulators, including cytokinins and auxins, in the culture medium are crucial for determining the developmental pathway of the cultured tissues. uobaghdad.edu.iq

Research on Shoot Initiation and Root Formation

The balance between cytokinins and auxins is a key determinant of organogenesis in plant tissue culture. uobaghdad.edu.iq A higher ratio of cytokinin to auxin generally promotes shoot formation, while a lower ratio tends to favor root development. plantcelltechnology.com 6-DMAP, through its cytokinin activity, is used to induce the formation of shoots and the proliferation of axillary buds. scispace.comuobaghdad.edu.iqlabassociates.com Conversely, it can retard root formation. plantcelltechnology.comscispace.comuobaghdad.edu.iq Research on various plant species, including the prickly pear cactus (Opuntia ficus-indica), has shown that different cytokinins exhibit varying effectiveness in promoting shoot multiplication. iscientific.orgnotulaebiologicae.roresearchgate.net For instance, in some studies on Opuntia, 6-benzylaminopurine (B1666704) (BA) was found to be more effective than 6-DMAP (2iP) and kinetin for inducing shoot multiplication from areole explants. iscientific.orgnotulaebiologicae.roresearchgate.net The successful rooting of in vitro-derived shoots is often achieved by transferring them to a medium containing auxins like indole-3-butyric acid (IBA) or indole-3-acetic acid (IAA). iscientific.orgresearchgate.net

Cell Cycle Regulation in Plant Meristems

Apical meristems are the primary sites of plant growth, characterized by a high rate of cell division. numberanalytics.com The progression of the plant cell cycle is a tightly regulated process involving checkpoints that ensure the orderly succession of phases (G1, S, G2, and M). cas.cz Plant hormones, including cytokinins and auxins, are key molecular signals that regulate the activity of apical meristems. numberanalytics.com

Sensitivity to Kinase Inhibitors in Plant Cell Cycle Reactivation

6-DMAP is also known as an inhibitor of protein kinases, particularly cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. cas.czu-hyogo.ac.jpmolbiolcell.orgbiologists.commedchemexpress.com Studies on root meristems of plants like Vicia faba (fava bean) have utilized 6-DMAP to investigate the mechanisms of cell cycle control. cas.czlodz.plnih.gov When plant cells are deprived of sugar, they can arrest in the G1 and G2 phases of the cell cycle. cas.czlodz.plnih.gov The re-entry into the cell cycle upon sucrose (B13894) provision can be inhibited by 6-DMAP, indicating the crucial role of protein phosphorylation in this process. cas.czlodz.plnih.gov Research has shown that the timing of 6-DMAP application after sucrose provision affects the delay in DNA replication (S phase) and mitosis (M phase), revealing periods of heightened sensitivity to kinase inhibition. cas.cz For example, in Vicia faba root meristems, the number of cells entering the S phase was significantly reduced when 6-DMAP was applied between 3 to 9 hours after sucrose was provided. cas.cz This suggests that specific phosphorylation events are necessary for the G1/S and G2/M transitions.

Table 1: Effect of 6-DMAP on Cell Cycle Reactivation in Vicia faba Root Meristems

| Experimental Condition | Key Finding | Reference |

|---|---|---|

| Application of 6-DMAP at different intervals after sucrose provision to sugar-starved root meristems. | Prolonged the G1 and G2 phase arrest, with increased sensitivity (reduced cell entry into S phase) when applied 3-9 hours after sucrose provision. | cas.cz |

| Inhibition of cell cycle revival by 6-DMAP. | The process of cell cycle revival from a sugar-starvation-induced block is strongly repressed by 6-DMAP, an inhibitor of cyclin-dependent kinases. | lodz.pl |

| Effect of 6-DMAP on protein phosphorylation. | In some experimental systems, 6-DMAP has been used to induce an increase in the general level of protein phosphorylation, which can lead to abnormal mitotic events. | nih.gov |

Modulation of Carbohydrate Metabolism-Related Enzymes (e.g., sucrose synthase, invertase)

The reactivation of the cell cycle from a sugar-starved state is intrinsically linked to carbohydrate metabolism. nih.gov Sucrose, the primary transport sugar in many plants, is cleaved by enzymes like sucrose synthase (SuSy) and invertase to provide the necessary building blocks and energy for cellular processes. biologynotesonline.comresearchgate.netconicet.gov.ar Research on Vicia faba root meristems has explored whether the inhibitory effect of 6-DMAP on cell cycle reactivation is mediated through its interference with these sucrose-cleaving enzymes. nih.gov In sugar-starved cells, the activities of both SuSy and invertase are significantly reduced. nih.gov Upon supplying sucrose, SuSy activity increases, while invertase remains largely inactive. nih.gov The sucrose-induced activation of SuSy was found to be inhibited by 6-DMAP, particularly at the early stages of recovery from sugar starvation. nih.gov This suggests that the delay in cell cycle resumption caused by 6-DMAP is correlated with the inhibition of SuSy activation, highlighting a link between protein phosphorylation, carbohydrate metabolism, and cell cycle control. nih.gov

Table 2: Influence of 6-DMAP on Sucrose Metabolism Enzymes in Vicia faba Root Meristems

| Enzyme | Effect of Sugar Starvation | Effect of Sucrose Provision | Effect of 6-DMAP | Reference |

|---|---|---|---|---|

| Sucrose Synthase (SuSy) | Activity significantly decreased. | Activity increased. | Inhibited the sucrose-induced increase in activity, especially in the early stages of recovery. | nih.gov |

| Invertase (INV) | Activity significantly decreased. | Remained inactive. | Not the primary target of inhibition in this context. | nih.gov |

Theoretical and Spectroscopic Investigations

Quantum Chemical Calculations and Vibrational Analysis

Quantum chemical calculations have been instrumental in elucidating the vibrational behavior of 6-DMAP. researchgate.netacs.org These theoretical approaches, in conjunction with experimental spectroscopy, offer a comprehensive picture of the molecule's dynamics.

Anharmonic Vibrational Spectroscopy (FTIR, FT-Raman)

The vibrational and electronic spectral features of 6-Dimethylaminopurine have been explored using Fourier Transform Infrared (FTIR) and Fourier Transform-Raman (FT-Raman) spectroscopy, covering the ranges of 4000-400 cm⁻¹ and 4000-50 cm⁻¹ respectively. researchgate.net Anharmonic frequencies were calculated and show significant agreement with experimental data, offering a substantial improvement over the harmonic approximation. researchgate.netresearchgate.net The analysis of the spectra allows for the assignment of fundamental, combination, and overtone bands. researchgate.netresearchgate.net The study of mode-mode coupling has revealed significant interactions between pairs of modes, which affects the vibrational frequencies. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.govua.pt For 6-DMAP, DFT calculations, specifically using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to compute its molecular geometry, vibrational frequencies, and electronic spectra. researchgate.netresearchgate.net These calculations have been performed for both the monomeric and dimeric forms to study the effects of intermolecular N-H···N interactions on the geometrical parameters and vibrational frequencies. researchgate.net DFT provides a robust theoretical framework for understanding the molecule's properties and for interpreting experimental spectroscopic data. mdpi.comnih.gov

Perturbation and Self-Consistent Field Theories (GVPT2, VSCF, PT2-VSCF)

To account for anharmonicity in the vibrational modes of 6-DMAP, several advanced computational methods have been utilized. researchgate.netresearchgate.net These include the generalized vibrational perturbation theory (GVPT2), vibrational self-consistent field (VSCF) theory, and the correlation-corrected vibrational self-consistent field (PT2-VSCF) method. researchgate.netresearchgate.netresearchgate.net These calculations were performed within the DFT framework using the 6-311G(d,p) basis set. researchgate.net The resulting fully anharmonic frequencies show remarkable agreement with experimental FTIR and FT-Raman spectra, as indicated by low root-mean-square error (RMSE) and mean absolute deviation (MAD) values. researchgate.netresearchgate.net These methods provide a more accurate description of the vibrational energies by considering the coupling between different vibrational modes. researchgate.netresearchgate.net The VSCF approach, while foundational, has limitations that are addressed by perturbative corrections like PT2-VSCF, which generally yields more accurate results. acs.org

Electronic Structure and Spectral Characteristics

The electronic properties and transitions of this compound have been investigated through a combination of experimental UV-Vis spectroscopy and theoretical calculations. researchgate.net

UV-Vis Spectroscopy and Time-Dependent DFT (TD-DFT)

The electronic absorption spectra of 6-DMAP have been recorded experimentally in the 180-600 nm range. researchgate.net To understand the electronic transitions observed in the UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) calculations have been performed. researchgate.netfaccts.deresearchgate.net These theoretical simulations have been used to analyze the electronic spectra in various solvents, such as methanol, ethanol, and water, and the results have been compared with the experimental data. researchgate.net TD-DFT is a widely used method for predicting UV-Vis spectra as it provides a good balance between computational cost and accuracy for calculating excited states. faccts.despectroscopyonline.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The molecular electrostatic potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It illustrates the charge distribution and is used to predict how a molecule will interact with charged species. uni-muenchen.de The MEP surface analysis of this compound (also known as N,N-dimethyl-7H-purin-6-amine) has been conducted to identify the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. researchgate.netresearchgate.net

The analysis reveals distinct electronegative and electropositive regions. The nitrogen atoms of the purine (B94841) ring are typically the most electronegative sites, indicated by red and yellow contours on an MEP map. uni-muenchen.de These areas are prone to electrophilic attack. Conversely, the hydrogen atoms, particularly those of the methyl groups and the N-H group of the purine ring, are the most electropositive regions, shown in blue, making them susceptible to nucleophilic attack. researchgate.netresearchgate.net

Theoretical studies using Density Functional Theory (DFT) have been employed to calculate and visualize the MEP surface. researchgate.netresearchgate.net These computational analyses are crucial for correlating the molecule's structure with its chemical reactivity. researchgate.netresearchgate.net The insights gained from MEP analysis are instrumental in understanding the intermolecular interactions of this compound. researchgate.netresearchgate.net

Table 1: Predicted Reactive Sites of this compound from MEP Analysis

| Region | Type of Site | Predicted Reactivity |

|---|---|---|

| Nitrogen atoms in the purine ring | Electronegative (electron-rich) | Susceptible to electrophilic attack |

Excited State Dynamics and Fluorescence Phenomena

This compound is noted for its interesting photophysical properties, particularly its dual fluorescence, a phenomenon not observed in its parent compound, adenine (B156593). researchgate.net This dual emission consists of a "normal" fluorescence band at higher energy and an additional band at lower energy. The high-energy band is attributed to a locally excited (LE) state, primarily localized within the purine ring system. The low-energy band is ascribed to an intramolecular charge transfer (ICT) state.

Femtosecond time-resolved fluorescence up-conversion spectroscopy has been a key technique in studying the excited-state dynamics of this compound in various solvents, such as water and dioxane. researchgate.net These studies have shown that upon photoexcitation, the molecule can relax through different pathways. The deactivation of the excited electronic states is a very efficient process, which competes with the transformation to the ICT state. The 9H tautomer of this compound has been identified as the primary emitting species. researchgate.net

The interplay between the LE and ICT states is a central aspect of its fluorescence. The LE state can convert to the ICT state, and this process is often much faster than the reverse reaction, especially in polar solvents. researchgate.net The relative intensities of the two fluorescence bands are sensitive to the polarity of the solvent.

Quantum mechanical calculations have been used to support the experimental findings and provide a model for the photophysical behavior. researchgate.net These theoretical models suggest that the LE and ICT states are populated from a common Franck-Condon state and then decay independently to the ground state.

Table 2: Fluorescence Properties of this compound

| Property | Description |

|---|---|

| Emission Bands | Dual fluorescence from a locally excited (LE) state and an intramolecular charge transfer (ICT) state. researchgate.net |

| Excited States | The high-energy band corresponds to the LE state, and the low-energy band to the ICT state. researchgate.net |

| Primary Emitting Species | The 9H tautomer is the main emitting species. researchgate.net |

| Deactivation Pathway | Efficient radiationless deactivation competes with the formation of the ICT state. researchgate.net |

| Solvent Effects | The relative intensity of the fluorescence bands is dependent on solvent polarity. researchgate.net |

Intermolecular Interactions and Conformational Analysis

The study of intermolecular interactions is crucial for understanding the behavior of this compound in condensed phases. Theoretical studies have investigated the effect of intermolecular hydrogen bonding (N-H···N) on the geometrical parameters and vibrational frequencies of the molecule by comparing the monomeric and dimeric structures. researchgate.netresearchgate.net These interactions significantly influence the molecule's properties.

Crystallographic studies have provided detailed information about the conformation of this compound in the solid state. For instance, in metal complexes, such as with methylmercury, the compound has been observed to coordinate through the N(9) and N(3) positions of the purine ring. The purine ring system itself is largely planar.

In related modified purine structures, intramolecular hydrogen bonds have been shown to stabilize specific conformations. For example, in N6-(N-threonylcarbonyl) Adenine, an intramolecular hydrogen bond between the amino acid's N(11)H and the adenine's N(1) helps to maintain a coplanar arrangement of the ureido group and the purine base. researchgate.net While this is a different molecule, it highlights the importance of such interactions in determining the preferred conformation of purine derivatives.

The conformational analysis of this compound also considers the orientation of the dimethylamino group relative to the purine ring. Theoretical calculations help to determine the most stable conformations and the energy barriers for rotation around the C(6)-N bond.

Table 3: Key Intermolecular and Intramolecular Interactions

| Interaction Type | Description | Impact |

|---|---|---|

| Intermolecular Hydrogen Bonding | N-H···N interactions between molecules. researchgate.netresearchgate.net | Affects geometrical parameters and vibrational frequencies. researchgate.netresearchgate.net |

| Metal Coordination | Coordination with metal ions at N(9) and N(3) positions. | Influences the structure in metal complexes. |

| Intramolecular Hydrogen Bonding | Potential for internal hydrogen bonds to stabilize conformations. researchgate.net | Can lead to planar arrangements of substituents. researchgate.net |

Nonlinear Optical Properties Studies

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics. Theoretical studies, often employing DFT methods, have been conducted to investigate the NLO properties of this compound. researchgate.netresearchgate.net These studies typically involve the calculation of molecular polarizability and first-order hyperpolarizability, which are key parameters for determining a material's NLO response.

The presence of a donor-π-acceptor architecture within a molecule can enhance its NLO properties. In this compound, the dimethylamino group acts as an electron-donating group, and the purine ring system can act as a π-conjugated bridge and an acceptor. This intramolecular charge transfer character, which is also responsible for its unique fluorescence properties, is a key factor for NLO activity.

Computational investigations have explored how modifications to the structure of purine derivatives can tune their NLO response. rsc.org While specific quantitative NLO data for this compound is found within broader computational studies, the general consensus is that molecules with significant intramolecular charge transfer characteristics are promising candidates for NLO materials. researchgate.netresearchgate.netrsc.org The enhancement of NLO behavior in a crystalline environment has also been a subject of investigation for similar molecular systems. rsc.org

Table 4: Summary of Nonlinear Optical (NLO) Properties Investigation

| Property | Method of Investigation | Key Findings |

|---|---|---|

| Polarizability and Hyperpolarizability | Theoretical calculations using Density Functional Theory (DFT). researchgate.netresearchgate.net | The molecule possesses NLO properties due to its intramolecular charge transfer character. researchgate.netresearchgate.net |

| Structural Basis for NLO Activity | The dimethylamino group (donor) and the purine ring (π-bridge/acceptor) form a donor-π-acceptor system. | This architecture is known to enhance NLO response. |

| Potential for Enhancement | NLO properties can be tuned by structural modifications and are influenced by the crystalline environment. rsc.org | Suggests potential for designing materials with optimized NLO characteristics. rsc.org |

Advanced Research Methodologies and Experimental Models

Utilization in in vitro and ex vivo Systems

The compound is also a cornerstone in protocols for parthenogenetic activation, a process that stimulates an oocyte to begin embryonic development without fertilization. agriculturejournals.cz In porcine oocytes matured in vitro, treatment with 6-DMAP following an activation stimulus (such as an electrical pulse or chemical agent) is a common step to facilitate the transition to an embryonic state. nih.govcuni.cz It aids in suppressing the activity of maturation-promoting factor (MPF), a key kinase complex, thereby guiding the oocyte out of meiotic arrest and into the first embryonic cell cycle. nih.gov Similar applications are found in studies on goat, bovine, and rabbit oocytes, where 6-DMAP is used in combination with calcium ionophores to optimize activation protocols for parthenogenesis and somatic cell nuclear transfer (SCNT). researchgate.netresearchgate.netnih.gov

Applications in Diverse Animal Model Systems (e.g., mouse, rabbit, starfish, sea urchin, Xenopus, ovine, canine, porcine)

The utility of 6-DMAP as a research tool is demonstrated by its application across a wide array of animal models, from marine invertebrates to mammals.